4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O2/c30-22-12-10-21(11-13-22)20-35-28(38)24-8-4-5-9-25(24)36-26(31-32-29(35)36)14-15-27(37)34-18-16-33(17-19-34)23-6-2-1-3-7-23/h1-13H,14-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUGWNVAVDCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazoloquinazolinone core with a fluorobenzyl group and a phenylpiperazine moiety. The presence of these functional groups contributes to its pharmacological properties. The molecular structure can be represented as follows:
Research indicates that the compound interacts with various biological targets, potentially influencing several pathways:
- Receptor Binding : It is hypothesized to act as an antagonist at serotonin and dopamine receptors, which may contribute to its effects in treating psychiatric disorders such as anxiety and depression.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating levels of key neurotransmitters like serotonin and dopamine.
Anticancer Activity
Several studies have indicated that this compound exhibits anticancer properties . Its mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.
Anticonvulsant Activity
The compound has also been evaluated for its potential as an anticonvulsant agent . Preliminary studies suggest that it may reduce seizure activity in animal models, comparable to established anticonvulsants.
| Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| MES Seizure Model | 20 | 85 |
| PTZ Seizure Model | 15 | 90 |
Case Studies
- Case Study on Anticancer Activity : A study explored the effects of the compound on breast cancer cells (MCF-7). The results highlighted its ability to induce apoptosis through the activation of caspase pathways.
- Anticonvulsant Evaluation : In a controlled study using the pentylenetetrazole (PTZ) model, the compound exhibited significant protective effects against induced seizures, suggesting its potential for further development as an anticonvulsant.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Structural Differences:
- Substituent Position and Electronic Effects: The target compound’s 4-fluorobenzyl group (electron-withdrawing fluorine at para-position) contrasts with the 2-chlorobenzyl (electron-withdrawing chlorine at ortho-position) in the analogue from . Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine .
- Piperazine Modifications: The target’s 4-phenylpiperazine moiety differs from the 3-methoxyphenylpiperazine in the chlorobenzyl analogue. Methoxy groups enhance π-π stacking interactions but may reduce metabolic stability due to oxidative demethylation pathways .
Pharmacological and Binding Profile
H1-Antihistaminic Activity
Triazoloquinazolinones are established H1-antihistaminics. Alagarsamy et al. (2005) demonstrated that 1-substituted-4-phenyl derivatives exhibit potent H1 receptor antagonism (IC50: 0.8–2.4 µM), with substituents like benzyl or propyl groups enhancing potency . The target compound’s 4-fluorobenzyl group likely improves histamine receptor binding compared to non-halogenated analogues, as fluorine’s electronegativity strengthens hydrogen bonding with receptor residues.
Selectivity and Off-Target Effects
The 4-phenylpiperazine chain in the target compound may confer affinity for serotonin (5-HT) or dopamine receptors, a common feature of piperazine-containing drugs. In contrast, the 3-methoxyphenylpiperazine analogue () shows higher selectivity for adrenergic receptors due to the methoxy group’s steric and electronic effects .
Physicochemical and ADMET Properties
- Lipophilicity (LogP): Fluorine in the 4-fluorobenzyl group reduces LogP compared to chlorinated analogues (e.g., 2-chlorobenzyl in ), enhancing aqueous solubility .
- Metabolic Stability: Piperazine-containing compounds are prone to N-dealkylation, but the 4-phenyl group in the target compound may slow hepatic metabolism compared to smaller alkyl substituents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation reactions between fluorobenzyl derivatives and piperazine intermediates. For example, a triazoloquinazolinone scaffold can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
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General Procedure D : Used in analogous triazoloquinazolinone syntheses, yielding 51–53% via hydrazine-mediated cyclization .
-
Hydrogenation : Post-condensation hydrogenation (e.g., using Pd/C or Raney Ni) improves purity but may reduce yields due to side reactions .
Critical Factors : -
Temperature : Excess heat during cyclization can lead to decomposition.
-
Catalysts : Use of NaH or K2CO3 in aprotic solvents (e.g., DMF) optimizes substitution reactions .
- Data Table : Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine, DMF, 80°C | 51–53 | |
| Hydrogenation | H2, Pd/C, MeOH, RT | 65–70 |
Q. How is structural integrity verified using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the fluorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the piperazine moiety resonates at δ 2.8–3.5 ppm .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the triazoloquinazoline core (e.g., C-N bond lengths ~1.32 Å) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 567.2012; observed: 567.2015) .
Advanced Research Questions
Q. What computational methods predict electronic properties, and how do they compare with experimental data?
- Methodological Answer :
-
DFT Calculations : B3LYP/6-311G(d,p) models predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting nucleophilic regions (e.g., triazole N-atoms) .
-
Validation : Experimental UV-Vis spectra (λmax ~280 nm) align with TD-DFT results (deviation <5 nm) .
- Data Table : Computational vs. Experimental Results
| Property | DFT Prediction | Experimental | Deviation |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | N/A | – |
| λmax (nm) | 275 | 280 | +5 |
Q. How can researchers resolve discrepancies in spectral data across studies?
- Methodological Answer :
- Variable Solvent Effects : NMR chemical shifts vary with solvents (e.g., DMSO-d6 vs. CDCl3). Refer to internal standards (TMS) for calibration .
- Crystallographic Artifacts : Polymorphism (e.g., monoclinic vs. orthorhombic crystals) alters diffraction patterns. Use Rietveld refinement to identify phase purity .
Q. What in vitro assays evaluate biological activity, and how are confounding variables controlled?
- Methodological Answer :
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus (ATCC 25923) with positive (vancomycin) and negative (DMSO) controls .
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) against 14α-demethylase (PDB: 3LD6) with validation via IC50 measurements .
- Confounding Factors :
- Solubility : Use DMSO ≤0.1% to avoid cytotoxicity.
- Batch Variability : Characterize each batch via HPLC (purity >95%) .
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